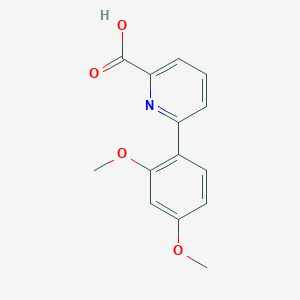

6-(2,4-Dimethoxyphenyl)picolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(2,4-dimethoxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-9-6-7-10(13(8-9)19-2)11-4-3-5-12(15-11)14(16)17/h3-8H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLTYMXAZYGLGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC(=CC=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647068 | |

| Record name | 6-(2,4-Dimethoxyphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887982-90-3 | |

| Record name | 6-(2,4-Dimethoxyphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 2,4 Dimethoxyphenyl Picolinic Acid and Analogous Pyridine Carboxylic Acids

Established Synthetic Routes to Picolinic Acid Frameworks

The foundational methods for synthesizing the picolinic acid core often involve the oxidation of readily available precursors or the manipulation of pre-existing pyridine (B92270) rings. A common and long-standing approach is the oxidation of 2-picoline (2-methylpyridine). wikipedia.orgorgsyn.org This transformation can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid. wikipedia.orgorgsyn.org The resulting picolinic acid can then be isolated, sometimes via its copper salt, to ensure purity. orgsyn.org

Another established route involves the functionalization of picolinic acid itself. For instance, the introduction of substituents onto the pyridine ring can be accomplished through multi-step sequences. One such sequence starts with the treatment of picolinic acid with thionyl chloride to form the acid chloride, which can then be converted to various esters or amides. umsl.edunih.gov Subsequent reactions, such as nitration followed by reduction, can introduce amino groups onto the pyridine ring, as demonstrated in the synthesis of 4-aminopicolinic acid. umsl.edu

The table below summarizes some established methods for the synthesis of picolinic acid and its simple derivatives.

| Starting Material | Reagents | Product | Reference(s) |

| 2-Picoline | KMnO₄ | Picolinic acid | wikipedia.orgorgsyn.org |

| 2-Picoline | Nitric acid | Picolinic acid | wikipedia.orgorgsyn.org |

| Picolinic acid N-oxide | Fuming HNO₃/H₂SO₄, then H₂, Pd/C | 4-Aminopicolinic acid | umsl.edu |

| Picolinic acid | SOCl₂, then MeOH | Methyl picolinate (B1231196) | umsl.edu |

Multi-Component Reactions in the Synthesis of Picolinic Acid Derivatives

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules from simple starting materials in a single step. Several MCRs have been developed for the synthesis of picolinic acid derivatives. researchgate.netrsc.org These reactions often involve the condensation of an aldehyde, a nitrogen source like ammonium (B1175870) acetate, and various active methylene (B1212753) compounds. rsc.orgnih.gov

A notable example is the synthesis of picolinate and picolinic acid derivatives through a multi-component reaction involving a 2-oxopropanoate (or its acid form), an aldehyde, ammonium acetate, and malononitrile. rsc.org This approach, often facilitated by a catalyst, allows for the rapid assembly of the substituted pyridine ring. The versatility of this method lies in the ability to vary the aldehyde component to introduce a wide range of substituents at the 4-position of the picolinic acid framework.

Catalytic Approaches in Picolinic Acid Synthesis

Catalysis offers significant advantages in terms of efficiency, selectivity, and sustainability. Both heterogeneous and homogeneous catalytic systems have been successfully applied to the synthesis of picolinic acids and their derivatives.

Heterogeneous Catalysis with Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) have gained considerable attention as heterogeneous catalysts due to their high surface area, tunable porosity, and well-defined active sites. mdpi.comresearchgate.netnih.gov Several MOFs have been shown to be effective catalysts for the synthesis of picolinic acid derivatives. researchgate.netrsc.orgnih.gov

One prominent example is the use of the zirconium-based MOF, UiO-66(Zr)-N(CH₂PO₃H₂)₂, as a novel nanoporous heterogeneous catalyst. rsc.orgnih.gov This catalyst facilitates the multi-component synthesis of picolinates and picolinic acids under mild conditions, often at ambient temperature. rsc.org The catalytic activity is attributed to the synergistic effect of the metal nodes and the functionalized organic linkers within the MOF structure. mdpi.com The reusability of these MOF catalysts is a key advantage, making the synthetic process more economical and environmentally friendly. researchgate.net

Another example involves the use of vanadium-titanium (B8517020) oxide catalysts for the heterogeneous oxidation of 2-picoline to picolinic acid. researchgate.net These catalysts, particularly those based on titanium dioxide (anatase), have demonstrated good selectivity for picolinic acid. researchgate.net

The table below highlights some MOFs and other heterogeneous catalysts used in the synthesis of picolinic acid derivatives.

| Catalyst | Reaction Type | Key Features | Reference(s) |

| UiO-66(Zr)-N(CH₂PO₃H₂)₂ | Multi-component synthesis | High efficiency at ambient temperature, reusable | rsc.orgnih.gov |

| Vanadium-titanium oxides | Oxidation of 2-picoline | Good selectivity for picolinic acid | researchgate.net |

| MIL-88B(Fe₂/Co)-TPA-Cu(OAc)₂ | Synthesis of phenylnicotinonitriles | Good activity under mild, green conditions | researchgate.net |

Palladium-Catalyzed C-H Activation and Coupling Strategies

Palladium-catalyzed C-H activation has become a cornerstone of modern organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. mdpi.comnih.govresearchgate.net This strategy has been effectively employed in the synthesis of functionalized picolinamide (B142947) derivatives, which are closely related to picolinic acids. The picolinamide moiety often serves as a directing group, facilitating the selective activation of a specific C-H bond within the substrate. nih.gov

For instance, palladium catalysts can mediate the δ-C–H chalcogenation of aliphatic picolinamides. nih.gov This reaction involves the formation of a six-membered palladacycle intermediate, which then reacts with a disulfide or diselenide to introduce a thioaryl or selenoaryl group at the δ-position of the aliphatic chain. nih.gov The choice of ligand, such as 4-hydroxyquinoline, can be crucial for the efficiency of the C-H activation step. nih.gov

Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, has also been utilized in the synthesis of extended aminopicolinic acid derivatives. umsl.edu This reaction involves the coupling of a halo-substituted picolinate with a terminal alkyne, providing a route to introduce arylalkynyl substituents onto the picolinic acid framework. umsl.edu

Derivatization Strategies for Functionalization of the Picolinic Acid Moiety

The carboxylic acid group of picolinic acid provides a convenient handle for further derivatization, allowing for the introduction of a wide array of functional groups. Standard esterification and amidation reactions are commonly employed. nih.govgoogle.comgoogle.com For example, treatment of picolinic acid with thionyl chloride generates the highly reactive picolinoyl chloride, which can readily react with alcohols or amines to form the corresponding esters or amides. nih.gov

Derivatization of picolinic acid is also a valuable strategy in analytical chemistry. The formation of picolinoyl esters of alcohols, such as steroids, can enhance their ionization efficiency and detection sensitivity in liquid chromatography-mass spectrometry (LC-MS) analysis. nih.govresearchgate.netnih.gov This approach has been used for the sensitive quantification of various biologically important molecules. nih.gov

Furthermore, the picolinic acid moiety itself can be modified through reactions on the pyridine ring. For example, the synthesis of 6-phenylacetylene picolinic acid has been achieved through the biotransformation of diphenylacetylene (B1204595) by a toluene-degrading Acinetobacter strain, followed by chemical conversion of the resulting metabolite. nih.gov This demonstrates the potential of combining biological and chemical methods for the synthesis of complex picolinic acid derivatives.

The derivatization of carboxylic acids with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) is another established method that can be applied to picolinic acid to improve chromatographic behavior and detection limits in LC-MS analysis. slu.se Similarly, other derivatizing agents, such as polydialkylsiloxanes/triflic acid, have been developed for the analysis of sulfur-containing aromatics and could potentially be adapted for picolinic acid derivatives. mdpi.com

Biological Activities and Mechanistic Insights of Picolinic Acid Derivatives with Dimethoxyphenyl Substituents

Antimicrobial Activity Investigations

Antibacterial Efficacy and Proposed Mechanisms

No studies were found that investigated the antibacterial effects of 6-(2,4-Dimethoxyphenyl)picolinic acid.

Antifungal Properties and Targets

There is no available research on the antifungal properties of this compound.

Antimycobacterial Studies against Pathogenic Strains

No data exists on the antimycobacterial activity of this compound.

Antineoplastic and Antiproliferative Potentials

Topoisomerase Inhibition and Related Cellular Pathways

The potential for this compound to act as a topoisomerase inhibitor has not been explored in any published research.

Mechanisms of Cytotoxicity in Cellular Models

There are no studies available that detail the cytotoxic mechanisms of this compound in any cellular models.

Herbicidal Action and Plant Growth Regulation

Picolinic acid derivatives are a significant class of synthetic auxin herbicides, known for their ability to mimic the natural plant hormone indole-3-acetic acid (IAA) and disrupt normal plant growth. nih.govresearchgate.netmdpi.com

Synthetic auxins like picolinic acid derivatives exert their herbicidal effects by binding to auxin receptors in plants, primarily the F-box proteins such as Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins. mdpi.com This binding initiates a cascade of events that leads to the degradation of Aux/IAA transcriptional repressors, resulting in the overexpression of auxin-responsive genes. mdpi.com This uncontrolled gene expression disrupts various physiological processes, including cell division, elongation, and differentiation, ultimately leading to plant death. mdpi.com

Unlike the natural auxin IAA, which often binds to TIR1, some synthetic auxins, including certain picolinic acid derivatives, show a preferential binding to specific AFB proteins, such as AFB5. mdpi.com This differential receptor affinity may contribute to the varying herbicidal efficacy and selectivity observed among different classes of auxin herbicides. Molecular docking studies on related 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids have shown that these compounds can dock effectively with the AFB5 receptor, suggesting a similar mechanism of action for other 6-aryl-picolinates. mdpi.com The interaction is typically characterized by the formation of hydrogen bonds and other non-covalent interactions between the herbicide molecule and the amino acid residues within the receptor's binding pocket.

The herbicidal activity of picolinic acid derivatives is highly dependent on their chemical structure, particularly the nature and position of substituents on the pyridine (B92270) and aryl rings. Structure-activity relationship (SAR) studies on various 6-aryl-picolinates have provided valuable insights into the features that govern their biological efficacy.

For a series of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, it was found that the position of substituents on the phenyl ring of the pyrazole (B372694) moiety significantly influences inhibitory activity against Arabidopsis thaliana root growth. Substituents at the 2 and 4-positions of the phenyl ring generally result in superior activity compared to those at the 3-position. Both strong electron-withdrawing groups (e.g., carboxyl, nitro) and electron-donating groups (e.g., hydroxyl, amino) on the phenyl ring tend to decrease the inhibitory activity.

**Table 1: Herbicidal Activity of Selected 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic Acid Derivatives against *Abutilon theophrasti***

| Compound | Substituent on Phenyl Ring | Concentration (µM) | Inhibition (%) |

| V-1 | 2-F | 10 | 85.2 |

| V-2 | 3-F | 10 | 78.5 |

| V-3 | 4-F | 10 | 92.1 |

| V-7 | 2,4-di-F | 10 | 95.3 |

| V-8 | 2,4-di-Cl | 10 | 96.8 |

| Picloram | - | 10 | 75.4 |

| Data derived from studies on related picolinic acid derivatives and is not specific to this compound. |

Enzyme Modulation and Inhibition Studies

Picolinic acid itself and its derivatives have been explored as inhibitors for a range of enzymes. For instance, some picolinic acid derivatives have shown inhibitory activity against the SARS-CoV-2 main protease (3CLpro), forming a coordinate covalent bond with the enzyme. rsc.org In other studies, picolinic acid derivatives have been investigated as inhibitors of monoamine oxidase and cholinesterase, enzymes relevant to neurodegenerative diseases. nih.gov The ability of the picolinic acid scaffold to be readily functionalized allows for the fine-tuning of its inhibitory activity and selectivity towards specific enzymes. nih.gov The presence of the 2,4-dimethoxyphenyl group in the target compound could influence its binding affinity and specificity for certain enzymes, but this remains to be experimentally verified.

Interactions with Key Biomolecules (e.g., DNA Binding and Cleavage, Nitric Oxide Scavenging)

The interaction of picolinic acid derivatives with biomolecules like DNA and their potential to scavenge reactive species such as nitric oxide (NO) are areas of active research, though specific data for this compound is lacking.

Picolinic acid-based copper(II) complexes have been shown to bind to calf thymus DNA (CT-DNA), with binding constants indicating a good affinity. nih.gov These complexes can also exhibit nuclease activity, cleaving supercoiled plasmid DNA. nih.gov The mode of interaction can be complex, potentially involving intercalation between DNA base pairs or groove binding. Theoretical studies on other picolinic acid derivatives have suggested that they can interact with DNA, with the nature of the substituent influencing the strength of this interaction. researchgate.net

Regarding nitric oxide scavenging, some picolinic acid derivatives have been investigated for this property. Nitric oxide is a signaling molecule that can be detrimental at high concentrations. Chalcone derivatives, which share some structural similarities with aryl-substituted compounds, have been identified as NO scavengers. nih.gov The electron-donating nature of the dimethoxy groups on the phenyl ring of this compound could potentially influence its reactivity towards NO, but dedicated studies are needed to confirm this.

Antioxidant Activity and Reactive Oxygen Species Scavenging

The antioxidant potential of phenolic compounds is well-established, and derivatives of picolinic acid with hydroxyl or methoxy (B1213986) groups on an aryl substituent could exhibit such properties. The antioxidant activity of a compound is often related to its ability to donate a hydrogen atom or an electron to neutralize free radicals.

Quantitative structure-activity relationship (QSAR) studies on dipicolinic acid derivatives have indicated that structural features such as the number of hydrogen bond donors and molecular polarity are important for antioxidant activity. scispace.com Phenyl substitution, in general, has been found to result in better 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity compared to alkyl substitution in these derivatives. scispace.com

The presence of methoxy groups, which are electron-donating, can enhance the antioxidant activity of phenolic compounds. nih.gov Studies on polyphenol-based antioxidant dendrimers have shown that the antioxidant activity increases with an increasing number of electron-donating groups on the aromatic ring. nih.gov This suggests that the 2,4-dimethoxyphenyl moiety in the subject compound could confer some antioxidant and reactive oxygen species (ROS) scavenging capabilities. However, without direct experimental evidence, this remains a theoretical postulation.

Structure Activity Relationship Sar and Computational Analyses Pertaining to 6 2,4 Dimethoxyphenyl Picolinic Acid

Impact of Substituent Variation on Biological Activity and Selectivity

SAR studies on 6-aryl-picolinic acids have revealed that modifications to both the picolinic acid core and the 6-aryl substituent can profoundly influence biological activity and target selectivity. Research into related compounds, such as antagonists for the M1 muscarinic acetylcholine (B1216132) receptor (mAChR) and synthetic auxin herbicides, provides a framework for understanding these relationships. nih.govnih.govnih.gov

Variations at other positions on the pyridine (B92270) ring have been shown to modulate activity. For instance, in the development of M1 mAChR antagonists, altering substituents on the picolinic acid ring was a key strategy to improve selectivity over other muscarinic receptor subtypes (M2-M5). nih.govnih.govdocumentsdelivered.com Similarly, in the field of herbicides, substitutions at the 3-, 4-, and 5-positions of the picolinic acid ring of related compounds have been shown to fine-tune herbicidal spectrum and crop safety. nih.govnih.gov

The nature of the aryl group at the 6-position is a primary determinant of potency and selectivity. Studies on analogous series, such as 6-substituted nicotine (B1678760) derivatives and pyrido[2,3-d]pyrimidin-7-ones, have demonstrated that the lipophilic and electronic character of the 6-position substituent significantly influences receptor affinity. researchgate.netresearchgate.net For example, replacing a chlorine atom with a phenyl group at the 6-position of 2-picolinic acid herbicides led to the discovery of novel and potent compounds like halauxifen-methyl. nih.gov

Table 1: Illustrative Impact of Substituent Variation on Biological Activity in 6-Aryl-Picolinic Acid Analogs This table is a generalized representation based on SAR principles from related compound series.

| Compound Series | Substituent Position | Substituent Type | Observed Impact on Activity/Selectivity | Reference Principle |

|---|---|---|---|---|

| 6-Aryl-Picolinates | Pyridine Ring (Positions 3, 4, 5) | Halogens (Cl, F) | Modulates herbicidal spectrum and potency. | nih.govnih.gov |

| 6-Aryl-Picolinates | Pyridine Ring (Position 4) | Amino Group (NH2) | Often essential for activity in synthetic auxin herbicides. | nih.gov |

| M1 Receptor Antagonists | 6-Aryl Ring | Electron-withdrawing vs. Electron-donating groups | Affects binding affinity and selectivity across muscarinic subtypes. | nih.govresearchgate.net |

| General 6-Aryl Pyridines | 6-Aryl Ring | Introduction of bulky groups | Can enhance selectivity by exploiting unique features of the target's binding pocket. | researchgate.net |

Elucidation of the Role of the Dimethoxyphenyl Moiety in Biological Efficacy

The 2,4-dimethoxyphenyl moiety is a critical structural feature that significantly contributes to the biological efficacy of 6-(2,4-dimethoxyphenyl)picolinic acid. Analysis of related compounds containing dimethoxy- or trimethoxyphenyl groups reveals that this functionality is frequently involved in key binding interactions with protein targets. nih.govresearchgate.net

The methoxy (B1213986) groups (-OCH₃) can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues (such as lysine (B10760008) or arginine) in a receptor's binding pocket. The positioning of these groups (at positions 2 and 4) provides a specific spatial arrangement of hydrogen bond acceptors that can confer selectivity for a particular target. For example, in a series of quinoline (B57606) derivatives designed as tubulin inhibitors, the 3,4,5-trimethoxyphenyl moiety was found to be essential for potent antiproliferative activity by interacting with the colchicine (B1669291) binding site on tubulin. nih.govresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties, described by molecular descriptors. nih.govscispace.com For analogs of this compound, QSAR models can be developed to predict the activity of novel, unsynthesized compounds, thereby guiding lead optimization efforts. nih.govnih.gov

The process involves calculating a wide range of molecular descriptors for a set of molecules with known biological activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., molecular connectivity indices). mdpi.com Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical equation that relates a combination of these descriptors to the observed activity.

For instance, a QSAR study on picolinic acid-based herbicides successfully constructed a 3D-QSAR model that guided the synthesis of more potent derivatives. nih.govnih.gov Another study on dipicolinic acid derivatives identified key structural requirements for antioxidant activity, such as a low number of double bonds and higher polarity. nih.gov A robust QSAR model for this compound analogs could identify the optimal balance of lipophilicity, electronic properties, and steric bulk needed to maximize biological efficacy and selectivity. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies of Picolinic Acid Analogs

| Descriptor Class | Example Descriptor | Potential Influence on Activity | Reference Principle |

|---|---|---|---|

| Electronic | HOMO/LUMO Energies | Relates to chemical reactivity and ability to participate in charge-transfer interactions. | academicjournals.org |

| Electronic | Dipole Moment | Influences orientation in a polar binding site and overall solubility. | mdpi.com |

| Steric/Topological | Molecular Volume | Determines the fit within the receptor's binding pocket. | nih.gov |

| Steric/Topological | Topological Polar Surface Area (TPSA) | Predicts hydrogen bonding capacity and membrane permeability. | nih.gov |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Relates to membrane permeability and hydrophobic interactions with the target. | nih.govmdpi.com |

Molecular Docking and Molecular Dynamics Simulations for Receptor Interaction Modeling

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to model the interaction between a ligand, such as this compound, and its biological target at an atomic level. nih.govmdpi.com

Molecular Docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor. nih.govmdpi.com This method computationally fits the ligand into the receptor's binding site, scoring different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. For this compound, docking studies could be performed using a crystal structure of a relevant target, such as the M1 muscarinic receptor. nih.govresearchgate.net The results would highlight key interactions, for example, showing the picolinic acid's carboxylate group forming a salt bridge with a positively charged residue and the dimethoxyphenyl moiety fitting into a hydrophobic pocket. mdpi.com

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.govyoutube.com Starting from a docked pose, an MD simulation calculates the movements of every atom in the system over a period of nanoseconds or longer. nih.govescholarship.org This allows researchers to assess the stability of the predicted binding mode. Analysis of the MD trajectory can reveal the persistence of key hydrogen bonds, fluctuations in the ligand's position, and any conformational changes induced in the receptor upon binding, providing a more realistic and detailed picture of the binding event than static docking alone. mdpi.comnih.gov

Quantum Chemical Calculations for Prediction of Molecular Properties and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to compute the electronic structure and intrinsic properties of a molecule with high accuracy. academicjournals.org For this compound, these calculations can predict a variety of properties that govern its behavior and interactions.

Key properties derived from quantum calculations include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential, e.g., around the carboxylic oxygens and pyridine nitrogen) and electron-poor (positive potential) regions. This map is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. academicjournals.org

Atomic Charges: These calculations provide the partial charge on each atom, offering a quantitative measure of the molecule's polarity and helping to rationalize electrostatic interactions observed in docking studies. academicjournals.org

A study on substituted picolinic acids demonstrated how DFT calculations could elucidate the effects of electron-donating (like methoxy) and electron-withdrawing groups on the electronic properties and NMR chemical shifts of the molecule. academicjournals.org Such analyses for this compound would provide fundamental insights into its reactivity and intermolecular recognition patterns, complementing the findings from SAR and molecular modeling.

Conclusion and Future Perspectives in 6 2,4 Dimethoxyphenyl Picolinic Acid Research

Synthesis and Biological Activity: Current Achievements and Existing Knowledge Gaps

Synthesis: The synthesis of 6-aryl-2-picolinic acids has become an area of significant interest, largely driven by their discovery as a potent new class of synthetic auxin herbicides. nih.gov While a specific, documented synthesis for 6-(2,4-Dimethoxyphenyl)picolinic acid is not prevalent in publicly available literature, its preparation can be inferred from established methods for analogous compounds. A common strategy involves a nucleophilic substitution reaction where a leaving group (like a chlorine atom) at the 6-position of a picolinic acid precursor is replaced. nih.gov For instance, research into novel herbicides has detailed the synthesis of 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids starting from picloram, where the chlorine at the 6-position is displaced by hydrazine (B178648) hydrate. nih.govmdpi.com

Modern cross-coupling reactions, such as the Suzuki or Stille coupling, represent a highly effective and modular approach for creating the crucial carbon-carbon bond between the pyridine (B92270) ring and the phenyl group. This would typically involve reacting a halogenated picolinic acid derivative (e.g., 6-chloro- or 6-bromopicolinic acid) with a corresponding (2,4-dimethoxyphenyl)boronic acid or stannane (B1208499) reagent, catalyzed by a palladium complex.

Biological Activity: The biological profile of this compound itself is not well-characterized. However, extensive research on structurally similar 6-aryl-2-picolinates provides strong indications of its potential activities. The most prominent among these is herbicidal action. The substitution of the 6-position of picolinic acid with an aryl group has led to the development of new commercial herbicides. nih.gov Compounds like 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids have shown potent, post-emergence herbicidal effects, sometimes exceeding that of established herbicides like picloram. nih.govnih.gov These compounds are understood to function as synthetic auxins, with molecular docking studies showing interaction with receptors like the auxin-signaling F-box protein 5 (AFB5). nih.gov

Beyond herbicidal action, the broader class of picolinic acid derivatives has been investigated for a wide array of therapeutic uses, including anticancer, antiviral, and immunomodulatory effects. nih.govnih.gov The parent picolinic acid is a natural metabolite of tryptophan and is known to chelate metal ions, which is crucial for various biological processes. wikipedia.orgsjctni.edu

Existing Knowledge Gaps: The most significant knowledge gap is the lack of direct research on this compound. Its specific synthetic pathways, physicochemical properties, and biological targets remain largely unexplored. While the herbicidal activity of its structural analogs is well-documented, the precise impact of the 2,4-dimethoxy substitution pattern on efficacy, selectivity, and mechanism of action is unknown. Furthermore, its potential in other areas, such as medicine or materials science, has not been investigated.

| Property | Data |

|---|---|

| IUPAC Name | 6-(2,4-Dimethoxyphenyl)pyridine-2-carboxylic acid |

| Molecular Formula | C14H13NO4 |

| Molecular Weight | 259.26 g/mol. chemsrc.com |

| CAS Number | Information not publicly available |

| Physical Properties (Melting Point, Solubility, etc.) | Information not publicly available |

| Spectral Data (NMR, IR, MS) | Information not publicly available |

Emerging Research Avenues in Novel Synthetic Strategies and Derivatization

The picolinic acid scaffold is a versatile platform for chemical modification, opening up numerous research avenues.

Novel Synthetic Strategies: Future research will likely focus on developing more efficient, sustainable, and scalable syntheses for 6-aryl picolinic acids. This includes the use of catalytic systems that are more cost-effective and environmentally benign. rsc.org Multi-component reactions, where several starting materials are combined in a single step to form a complex product, are an emerging strategy for synthesizing picolinate (B1231196) and picolinic acid derivatives, offering high atom economy and efficiency. rsc.org The application of flow chemistry could also enable better control over reaction conditions and facilitate safer, more rapid production.

Derivatization: Derivatization of the core this compound structure offers a powerful tool for modulating its properties.

Carboxylic Acid Group: The carboxylic acid handle is readily converted into esters, amides, or other functional groups. This can dramatically alter the compound's solubility, cell permeability, and biological target interactions. For example, converting the acid to its methyl ester is a common step in the synthesis of herbicidal picolinates. nih.gov

Aromatic Rings: The dimethoxyphenyl and pyridine rings can be further functionalized. Modifying the substitution pattern could fine-tune electronic properties and steric bulk, which is a key aspect of structure-activity relationship (SAR) studies aimed at enhancing potency and selectivity. frontiersin.orgnih.gov

Analytical Derivatization: An innovative application is the use of the picolinoyl group itself as a derivatizing agent to enhance the detection of other molecules. Picolinoyl derivatization has been successfully used to increase the ionization efficiency and sensitivity of corticosteroids in liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS), allowing for their quantification at very low levels. nih.govresearchgate.net This highlights a sophisticated use of picolinic acid chemistry in advanced analytical methods.

Advanced Applications of Picolinic Acid Derivatives in Chemical Biology and Materials Science

The unique properties of the picolinic acid scaffold extend its utility beyond traditional agrochemical and pharmaceutical applications.

Chemical Biology: In chemical biology, picolinic acid derivatives serve as valuable tools for probing biological systems. Their ability to chelate metals is fundamental to their use as enzyme inhibitors, particularly against metalloenzymes. nih.gov The derivatization of biomolecules, such as hydroxysteroids, with picolinic acid creates chemical probes that are stable and highly sensitive for mass spectrometry-based quantification, enabling detailed studies of metabolic pathways. researchgate.net Furthermore, these derivatives can be incorporated into larger molecules, such as peptides or imaging agents, for bioconjugation, allowing for targeted delivery or visualization of biological processes. nih.govresearchgate.net

Materials Science: The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group make picolinic acid an excellent bidentate or tridentate ligand for metal ions. sjctni.eduresearchgate.net This property is being exploited in materials science to construct sophisticated coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials can exhibit interesting properties, such as:

Luminescence: Lanthanide-picolinate polymers are being investigated for their unique luminescent properties.

Magnetic Resonance Imaging (MRI): Picolinic acid derivatives are used as pendant arms in ligands to create stable complexes with metal ions like gadolinium, which are used as contrast agents in MRI. nih.govresearchgate.net

Radiopharmaceuticals: The strong chelation ability allows for the stable complexation of radioisotopes, leading to the development of agents for targeted alpha- and beta-therapy in cancer treatment. nih.govresearchgate.net

Catalysis: Recently, picolinic acid itself has been identified as a sustainable, metal-free, hydrogen-bond donor catalyst for the chemical fixation of carbon dioxide into valuable cyclic carbonates. rsc.org

Interdisciplinary Approaches for Comprehensive Characterization and Therapeutic Development

The full potential of this compound and its derivatives can only be realized through a convergence of scientific disciplines.

Chemistry and Biology: Organic chemists synthesize novel derivatives umsl.eduumsl.edu, which are then screened by biologists and pharmacologists to evaluate their activity against agricultural targets like weeds or in human cell lines to assess therapeutic potential. acs.orguc.pt

Computational Modeling: In parallel, computational chemists use tools like quantitative structure-activity relationship (QSAR) modeling and molecular docking to predict the activity of new designs and to understand how these molecules interact with their biological targets at a molecular level. nih.govmdpi.com This synergy accelerates the design-synthesize-test cycle, making the discovery process more efficient.

Structural and Analytical Sciences: Advanced analytical techniques are crucial for full characterization. Single-crystal X-ray diffraction provides definitive structural information and insight into the solid-state packing of these molecules, which influences their physical properties. nih.govuniupo.it Techniques like NMR, IR spectroscopy, and high-resolution mass spectrometry confirm the identity and purity of synthesized compounds. mdpi.com

This integrated approach, combining synthesis, biological screening, computational modeling, and advanced structural analysis, forms a powerful paradigm for the comprehensive characterization of picolinic acid derivatives and is essential for their development as herbicides, therapeutics, or advanced materials. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(2,4-dimethoxyphenyl)picolinic acid, and how do reaction conditions influence yield?

- Methodology : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is a viable approach, leveraging aryl boronic acids and halogenated picolinic acid derivatives. For example, coupling 2,4-dimethoxyphenylboronic acid with 6-bromopicolinic acid using PdCl₂(PPh₃)₂ as a catalyst in a DMF/H₂O solvent system at 80–100°C under inert atmosphere . Optimize stoichiometry (1:1.2 molar ratio of boronic acid to bromide) and base (K₂CO₃ or Cs₂CO₃) to minimize side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Use a combination of analytical techniques:

- NMR : Confirm substituent positions via ¹H-NMR (e.g., aromatic protons at δ 6.8–8.0 ppm) and ¹³C-NMR (carboxylic acid carbon at ~170 ppm) .

- HPLC-MS : Quantify purity (>95%) using reverse-phase C18 columns with a methanol/water gradient. Molecular ion peak [M+H]⁺ should align with theoretical molecular weight (C₁₄H₁₃NO₅: 275.26 g/mol).

- Elemental Analysis : Verify C, H, N composition within ±0.3% of calculated values .

Q. What safety protocols are critical when handling this compound?

- Methodology : Follow SDS guidelines for similar aryl picolinic acids:

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods for synthesis and purification steps due to potential dust/aerosol formation.

- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in decarboxylative cross-coupling reactions?

- Methodology : Employ DFT calculations (e.g., Gaussian 09) to model transition states. Compare activation energies for decarboxylation at C2 vs. C6 positions. Experimental validation via isotopic labeling (¹³C-carboxylic acid) and monitoring CO₂ release via gas chromatography . Studies suggest electron-donating methoxy groups stabilize intermediates, favoring C6 reactivity .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

- Methodology : Conduct accelerated stability studies:

- Store samples in DMSO-d₆, CDCl₃, and solid state at 4°C, 25°C, and 40°C for 6 months.

- Monitor degradation via ¹H-NMR (disappearance of methoxy peaks at δ 3.8–4.0 ppm) and HPLC (new peaks indicating hydrolysis/byproducts). Polar aprotic solvents (e.g., DMSO) enhance stability by reducing carboxylic acid dimerization .

Q. What strategies resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

- Methodology : Perform comparative kinetic studies under standardized conditions (e.g., 0.1 M substrate in THF, 5 mol% Pd catalyst). Use Arrhenius plots to isolate temperature effects. Conflicting data may arise from trace moisture (inhibit Pd catalysts) or ligand variations (e.g., PCy₃ vs. PPh₃) altering turnover rates .

Methodological Notes

- Synthetic Optimization : Replace PdCl₂ with Pd(OAc)₂ for higher yields in aqueous systems .

- Analytical Cross-Validation : Combine X-ray crystallography (for solid-state structure) with IR spectroscopy (carboxylic acid O-H stretch at 2500–3000 cm⁻¹) to resolve ambiguities in substituent orientation .

- Data Reproducibility : Pre-dry solvents over molecular sieves and standardize catalyst batches to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.